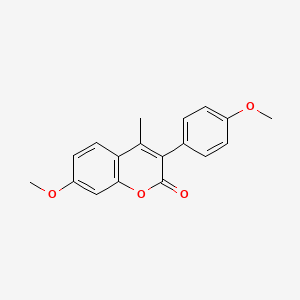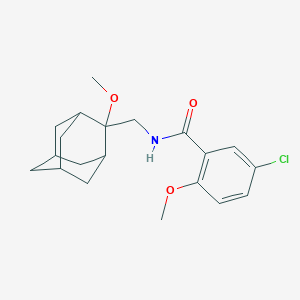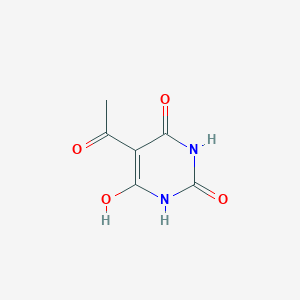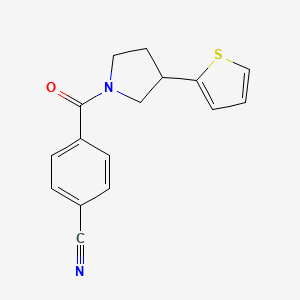
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a compound with a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 182.2 .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring and a piperazine ring . The InChI code for this compound is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in cyclization reactions with sulfonium salts .Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . It has a melting point of 38-40 degrees Celsius .Wirkmechanismus
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, potentially leading to changes in the enzyme’s activity .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving acetylcholinesterase, an enzyme crucial for nerve function .
Result of Action
If it acts similarly to related compounds, it may inhibit acetylcholinesterase activity, potentially affecting nerve function .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine for lab experiments is its potent biological activity. This makes it a valuable tool for studying the mechanisms of cell growth and proliferation, as well as the development of new pharmaceutical agents. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine. One area of interest is the development of new pharmaceutical agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in vivo, in order to fully assess its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves a multi-step process that starts with the reaction of 2-aminopyridine with ethyl acetoacetate to form a pyridine-based intermediate. This intermediate is then reacted with 4-(4-chloropiperazin-1-yl)aniline to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to exhibit potent activity against a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c14-11-9-15-10-17-13(11)19-7-5-18(6-8-19)12-3-1-2-4-16-12/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVYLWZJBOUTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2581303.png)

![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)

![2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)



![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2581317.png)
![Methyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2581318.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2581324.png)
